(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan chemical structure and physicochemical properties
(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan chemical structure and physicochemical properties
An In-Depth Technical Guide to (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan: Structure, Properties, and Biological Significance
Executive Summary
(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan is a polyphenolic compound belonging to the isoflavan class of flavonoids, a group of secondary metabolites found in various plants.[1] This molecule has attracted scientific interest due to its specific stereochemistry and substitution pattern, which are suggestive of diverse biological activities.[1] Naturally isolated from medicinal plants such as Terminalia chebula, it is also accessible through multi-step chemical synthesis.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and known biological activities, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
Isoflavonoids are characterized by a 3-phenyl-3,4-dihydro-2H-1-benzopyran skeleton.[1] (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan is distinguished by hydroxyl groups at the 7 and 4' positions, a methoxy group at the 2' position, and a specific (S)-configuration at the chiral center (C3). This stereochemistry is crucial as it can significantly influence the molecule's interaction with biological targets.
The structural details and chemical identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | (3S)-3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [1] |
| CAS Number | 871333-52-7 | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.29 g/mol | [1] |
| Canonical SMILES | COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 | [1] |
| Isomeric SMILES | COC1=C(C=CC(=C1)O)[C@@H]2CC3=C(C=C(C=C3)O)OC2 | [1] |
| InChI Key | FFDNYMAHNWBKCH-LLVKDONJSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in vivo. While extensive experimental data for this specific isoflavan is not widely published, properties can be inferred from its structure and data for analogous flavonoids.
| Property | Value/Description | Rationale/Source |
| Physical Form | Expected to be a solid at room temperature. | Typical for flavonoids of this molecular weight.[2] |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone; sparingly soluble in water. | The presence of two hydroxyl groups imparts some polarity, but the larger carbon skeleton limits aqueous solubility.[3][4] |
| logP (Octanol/Water) | Predicted values for similar hydroxy/methoxy-isoflavonoids are in the range of 2.9-3.2. | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[5][6] |
| pKa | The phenolic hydroxyl groups are weakly acidic, with pKa values typically around 9.5-10.5. | The acidity of the hydroxyl groups is important for hydrogen bonding and potential for ionization under physiological conditions.[5] |
| Hydrogen Bond Donors | 2 (from the two -OH groups) | [1] |
| Hydrogen Bond Acceptors | 4 (from the two -OH groups, one -OCH₃ group, and one ether oxygen) | [1] |
Natural Occurrence and Isolation
Natural Sources
(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan has been identified and isolated from the bark of Terminalia chebula, a tree species well-known in traditional medicine.[1] As a secondary metabolite, it likely plays a role in the plant's defense mechanisms.[1]
Generalized Protocol for Isolation
The isolation of isoflavans from plant matrices typically involves extraction followed by chromatographic purification. The following is a representative, field-proven workflow.
Rationale: The choice of methanol or ethanol as the initial extraction solvent is based on its ability to efficiently solvate a wide range of moderately polar compounds like flavonoids. Subsequent liquid-liquid partitioning separates compounds based on their polarity, enriching the target isoflavan in the ethyl acetate fraction. Finally, silica gel chromatography provides high-resolution separation based on differential adsorption.
Protocol:
-
Extraction:
-
Air-dry and powder the plant material (e.g., 1 kg of bark).
-
Macerate the powder in 90% ethanol (5 L) at room temperature for 48-72 hours with occasional agitation.[7]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a water/methanol mixture (e.g., 4:6 v/v).
-
Perform sequential liquid-liquid extraction with solvents of increasing polarity, starting with n-hexane (to remove nonpolar lipids and waxes), followed by chloroform, and finally ethyl acetate.[7]
-
The isoflavan, being of intermediate polarity, is expected to be concentrated in the ethyl acetate fraction. Concentrate this fraction to dryness.
-
-
Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography on silica gel (70-230 mesh).[8]
-
Elute the column with a gradient solvent system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., hexane -> 10% EtOAc/hexane -> 20% EtOAc/hexane, etc.).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing with UV light or an appropriate staining reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions containing the compound of interest and perform further purification by preparative TLC or HPLC if necessary to achieve high purity.[8]
-
Chemical Synthesis
A scalable, multi-step synthesis has been developed, providing a reliable alternative to isolation from natural sources.[1][9][10] The core strategy involves the construction of a key deoxybenzoin intermediate, which then undergoes cyclization to form the isoflavan core.
Synthetic Strategy Workflow
The synthesis begins with commercially available precursors and employs several key organic transformations to build the complex isoflavan structure. The causality behind this pathway is the strategic formation of the C-C bond between the future A and B rings via aryllithium addition to an aldehyde, a robust and high-yielding reaction.
Caption: Key stages in the synthesis of (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan.
Representative Synthetic Protocol
This protocol is a condensed representation based on established literature methods.[9][10]
-
Formation of the Arylacetaldehyde (Side Chain):
-
Start with commercially available 3,4-dimethoxyphenol.
-
Perform an allylation reaction, followed by a Claisen rearrangement to install an allyl group ortho to the hydroxyl.[9]
-
Protect the resulting phenol as a benzyl ether.
-
Carry out dihydroxylation of the terminal alkene followed by oxidative cleavage (e.g., with NaIO₄) to yield the key arylacetaldehyde intermediate.[9]
-
-
Formation of the Deoxybenzoin Unit:
-
In a separate flask, prepare the aryllithium reagent from a suitably protected resorcinol derivative.
-
Add the arylacetaldehyde from step 1 to the aryllithium solution to form the C-C bond, yielding a secondary alcohol.
-
Oxidize the alcohol to the corresponding ketone, forming the deoxybenzoin skeleton.
-
-
Cyclization and Final Product Formation:
-
Construct the isoflavanone ring from the deoxybenzoin intermediate, often through a reaction sequence involving the introduction of a one-carbon unit and subsequent cyclization.
-
Reduce the isoflavanone to the isoflavan.
-
Perform final deprotection steps to remove protecting groups (e.g., benzyl, methoxymethyl) and yield (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan.
-
Analytical Characterization
Unambiguous structure elucidation relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expected signals would include aromatic protons on the A and B rings, with characteristic splitting patterns (ABX, doublets, singlets) depending on the substitution.[11][12] Key signals for the isoflavan core would be the diastereotopic methylene protons at C2 and C4, and the methine proton at C3.[11]
-
¹³C NMR: Approximately 16 distinct carbon signals are expected. The chemical shifts of the aromatic carbons would be indicative of the oxygenation pattern, while the aliphatic carbons (C2, C3, C4) would appear in the upfield region of the spectrum.[13][14]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) is a suitable technique, likely showing a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ in high-resolution MS.[15]
-
Tandem MS (MS/MS) would reveal characteristic fragmentation patterns of the isoflavan core, primarily through retro-Diels-Alder (RDA) cleavage, which breaks the heterocyclic C-ring and provides structural information about the A and B rings.[15] Other fragmentations would include the loss of small neutral molecules like H₂O and CH₃.
-
Biological Activities and Potential Applications
As a member of the isoflavonoid family, this compound is predicted to have several health-promoting properties, making it a person of interest for drug development.[1][16]
Antioxidant Activity
The phenolic hydroxyl groups are key to the antioxidant potential of this molecule. They can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions and protecting cells from oxidative stress.[1] This is a common mechanism for many plant-derived polyphenols.
Caption: Hydrogen atom donation from a hydroxyl group to scavenge a free radical.
Estrogenic and Anti-Estrogenic Effects
Phytoestrogens are plant compounds that are structurally similar to mammalian estrogens like estradiol.[17] Due to this similarity, (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan may bind to estrogen receptors (ERα and ERβ).[1] This interaction can lead to either weak estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the tissue type and the local concentration of endogenous estrogens. This dual activity is a hallmark of selective estrogen receptor modulators (SERMs) and is an area of active research for conditions related to hormonal imbalances.
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. This isoflavan has been suggested to possess anti-inflammatory properties, potentially by modulating key signaling pathways involved in the inflammatory response.[1] While the specific targets are yet to be fully elucidated, flavonoids are known to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or to interfere with transcription factors such as NF-κB.
Conclusion
(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan stands out as a promising natural product with a well-defined structure and significant therapeutic potential. Its defined stereochemistry, combined with its antioxidant, potential estrogen-modulating, and anti-inflammatory activities, makes it a compelling candidate for further investigation in pharmaceutical and nutraceutical research. The availability of a robust synthetic route further enables the detailed biological studies required to translate its potential into tangible health benefits. This guide provides the core technical information necessary for researchers to embark on such investigations.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5319494. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 7-Hydroxy-2',3',4'-trimethoxyisoflavan (FDB019120). Retrieved from [Link]
-
Antoine, A., et al. (2011, October 23). Pterocarpin and Isoflavan Derivatives from Canavalia maritima (Aubl.) Thou. ACG Publications. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Noshita, T., et al. (2021, January 1). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ACG Publications. (2011, October 23). Pterocarpin and Isoflavan Derivatives from Canavalia maritima (Aubl.) Thou. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 471694. Retrieved from [Link]
-
Abdel-Kader, M. S., et al. (n.d.). TWO ISOFLAVANS AND A 3-ARYLCOUMARIN FROM THE ROOTS OF LOTUS LALAMBENSIS GROWING IN SAUDI ARABIA. Retrieved from [Link]
-
SpectraBase. (n.d.). 7-Hydroxy-2',4'-dimethoxy-isoflavan. Retrieved from [Link]
-
SUMMARY REPORT. (2020, September 22). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Retrieved from [Link]
-
PharmacologyOnLine - SILAE. (2020, December 30). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Retrieved from [Link]
-
Pharmacognosy Journal. (2018, August 15). Isolation and Characterization of Flavones from Artemisia monosperma. Retrieved from [Link]
-
Brieflands. (2021, January 30). Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-HYDROXY-5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE. Retrieved from [Link]
-
SciSpace. (n.d.). Isolation and Identification of Two New Flavanones and a Chalcone from Citrus kinokuni. Retrieved from [Link]
-
ResearchGate. (2025, October 5). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. Retrieved from [Link]
-
MassBank. (2012, October 26). MSBNK-Washington_State_Univ-BML01656. Retrieved from [Link]
-
Journal of Natural Products. (2022). Benzophenone Glucosides and B‑Type Proanthocyanidin Dimers from Zambian Cassia abbreviata and Their Trypanocidal Activities. Retrieved from [Link]
-
ResearchGate. (2025, December 21). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Flavonoids. Retrieved from [Link]
-
FooDB. (2012, January 13). Showing Compound 4'-Methoxy-2',3,7-trihydroxyisoflavanone (FDB029833). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Bioactivities and Cytotoxicities Effects of 3′,4′-Dihydroxy-7-Methoxyflavone and 2′-Hydroxy-3,4,3′,4′-Tetramethoxychalcone. Retrieved from [Link]
-
KampoDB. (n.d.). 3,4'-Dihydroxy-3',5,7-trimethoxyflavan. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Flavonoids | Fisher Scientific [fishersci.ca]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. phcogj.com [phcogj.com]
- 5. Showing Compound 7-Hydroxy-2',3',4'-trimethoxyisoflavan (FDB019120) - FooDB [foodb.ca]
- 6. (3S)-7-hydroxy-2',3',4',5',8-pentamethoxyisoflavan | C20H24O7 | CID 471694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. acgpubs.org [acgpubs.org]
- 13. rsc.org [rsc.org]
- 14. tohoku-mpu.repo.nii.ac.jp [tohoku-mpu.repo.nii.ac.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. mdpi.com [mdpi.com]
